3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by a unique structure that includes a thiazolidinone ring, a pyridopyrimidine core, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the thiazolidinone ring through the condensation of a thioamide with an α-haloketone. This intermediate is then subjected to further cyclization with a pyridopyrimidine derivative in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, the use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated its potential use in treating diseases such as cancer and viral infections.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of HIV-1 integrase by chelating the active site metal ions, thereby preventing the integration of viral DNA into the host genome . The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one .
- 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .
Uniqueness
The uniqueness of 3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific structural features, such as the combination of a thiazolidinone ring with a pyridopyrimidine core and a phenoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H21N3O3S2 |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
(5Z)-5-[(4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21N3O3S2/c1-2-3-8-14-26-22(28)18(31-23(26)30)15-17-20(29-16-10-5-4-6-11-16)24-19-12-7-9-13-25(19)21(17)27/h4-7,9-13,15H,2-3,8,14H2,1H3/b18-15- |
InChI Key |
WSFAGCMSXAAUBW-SDXDJHTJSA-N |
Isomeric SMILES |
CCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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